

An In-depth Technical Guide to the Molecular Structure of (-)-Quinocarcin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Quinocarcin is a potent antitumor antibiotic first isolated from Streptomyces melanovinaceus. It belongs to the tetrahydroisoquinoline family of natural products, a class of compounds that has garnered significant attention from the scientific community due to their diverse biological activities. The intricate molecular architecture and promising anticancer properties of (-)-Quinocarcin make it a subject of intensive research in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the molecular structure of (-)-Quinocarcin, including its physicochemical properties, stereochemistry, and the experimental methodologies used for its structural elucidation. Furthermore, it delves into its mechanism of action, focusing on its interaction with DNA and the subsequent cellular signaling pathways.

Physicochemical Properties

(-)-Quinocarcin is a crystalline solid with the chemical formula C18H22N2O4[1][2]. Its molecular weight is 330.38 g/mol , and its exact mass is 330.158 Da[1][2]. A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Reference
Chemical Formula	C18H22N2O4	[1][2]
Molecular Weight	330.38 g/mol	[1][2]
Exact Mass	330.158 Da	[1]
IUPAC Name	(1S,2R,3R,5S,6R,9R)-11- methoxy-18-methyl-7-oxa- 17,18- diazapentacyclo[7.7.1.1 ² , ⁵ .0 ⁶ , ¹⁷ .0 ¹⁰ , ¹⁵]octadeca-10(15),11,13- triene-3-carboxylic acid	[2]
CAS Number	84573-33-1	[1][2]

Molecular Structure and Stereochemistry

The core of (-)-Quinocarcin's structure is a complex tetracyclic tetrahydroisoquinoline-pyrrolidine scaffold[1]. This intricate arrangement of fused rings presents a significant synthetic challenge and is crucial for its biological activity. The molecule possesses multiple stereocenters, leading to a specific three-dimensional conformation that is essential for its interaction with biological targets. The absolute stereochemistry of (-)-Quinocarcin has been determined through extensive synthetic efforts and spectroscopic analysis.

Caption: Simplified 2D representation of the core atomic connectivity in (-)-Quinocarcin.

Experimental Protocols for Structural Elucidation

The definitive structure of (-)-Quinocarcin has been established through a combination of spectroscopic techniques and total synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the connectivity and stereochemistry of organic molecules.

Typical Experimental Protocol for NMR Analysis:



- Sample Preparation: A sample of (-)-Quinocarcin (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR: Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
- 2D NMR Experiments: To further elucidate the structure, various 2D NMR experiments are performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for assigning the relative stereochemistry.

While a complete, publicly available, and assigned NMR dataset is not readily found in a single source, data from various synthetic studies collectively confirm the structure.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and torsional angles.

General Experimental Protocol for X-ray Crystallography:



- Crystallization: High-quality single crystals of (-)-Quinocarcin are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the diffraction pattern is recorded on a detector.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to fit the experimental data.

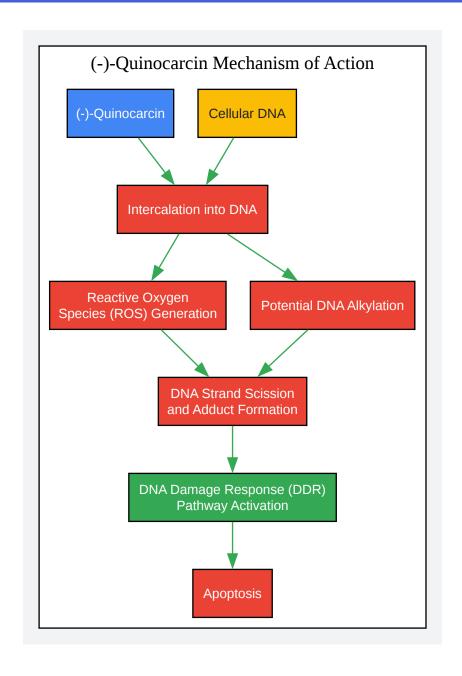
Although the existence of crystallographic data for (-)-**Quinocarcin** and its derivatives is mentioned in the literature (with references to the Cambridge Crystallographic Data Centre), a publicly accessible CIF file with detailed atomic coordinates and geometric parameters for the parent compound was not identified in the conducted search.

Mechanism of Action: DNA Interaction and Signaling

(-)-**Quinocarcin** exerts its cytotoxic effects primarily through its interaction with DNA. The proposed mechanism involves the generation of reactive oxygen species (ROS) and potential DNA alkylation, leading to DNA strand scission.

The interaction of (-)-**Quinocarcin** with DNA is a critical step in its antitumor activity. The planar tetracyclic core of the molecule is believed to intercalate between the base pairs of the DNA double helix. This non-covalent interaction positions the reactive functionalities of the molecule in close proximity to the DNA backbone.





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Caption: Proposed mechanism of action of (-)-Quinocarcin leading to cell death.

Upon intercalation, (-)-Quinocarcin can undergo redox cycling to generate superoxide and other reactive oxygen species, which then attack the deoxyribose backbone of DNA, causing strand breaks. Additionally, certain functionalities on the molecule may act as electrophiles, leading to covalent alkylation of DNA bases. This DNA damage triggers the cell's DNA Damage Response (DDR) pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The specific proteins and signaling cascades



involved in the DDR initiated by (-)-**Quinocarcin** are a subject of ongoing research but are expected to involve key players such as ATM, ATR, and p53.

Conclusion

(-)-Quinocarcin remains a molecule of significant interest to the scientific community. Its complex and elegant molecular structure, coupled with its potent antitumor activity, provides a rich platform for research in total synthesis, medicinal chemistry, and chemical biology. While its fundamental structural features have been well-established through a variety of spectroscopic and synthetic methods, further detailed crystallographic and NMR studies would provide deeper insights into its precise three-dimensional conformation and its dynamic behavior. A more thorough understanding of the specific signaling pathways activated by (-)-Quinocarcin-induced DNA damage will be crucial for the rational design of novel analogs with improved therapeutic indices. This technical guide serves as a foundational resource for professionals engaged in the ongoing exploration of this fascinating and important natural product.

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